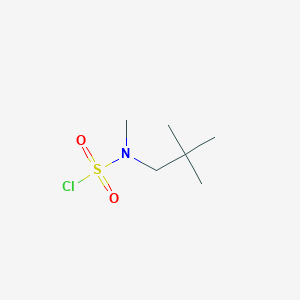

3'-Deoxy-3'--C-methyl-5-methyluridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3'-Desoxi-3'-C-metil-5-metil-uridina: es un análogo de nucleósido de purina. Los análogos de nucleósido de purina son conocidos por su amplia actividad antitumoral, particularmente dirigida a las neoplasias linfoides indolentes. Los mecanismos anticancerígenos de estos compuestos a menudo se basan en la inhibición de la síntesis de ADN y la inducción de apoptosis .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 3'-Desoxi-3'-C-metil-5-metil-uridina típicamente implica la modificación de derivados de uridina. Un método común incluye el uso de 5-metil-uridina como material de partida, seguido de una serie de reacciones químicas para introducir los grupos 3'-desoxi y 3'-C-metil. Las condiciones de reacción a menudo implican el uso de grupos protectores, halogenación y pasos de desprotección .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 3'-Desoxi-3'-C-metil-5-metil-uridina no están ampliamente documentados, el enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar un alto rendimiento y pureza, e implementar técnicas de purificación eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones: 3'-Desoxi-3'-C-metil-5-metil-uridina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en el nucleósido.

Reducción: Esta reacción se puede utilizar para alterar el estado de oxidación del compuesto.

Sustitución: Esta reacción puede introducir diferentes sustituyentes en la estructura del nucleósido.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Química: 3'-Desoxi-3'-C-metil-5-metil-uridina se utiliza como bloque de construcción en la síntesis de análogos de nucleósidos más complejos. Sirve como precursor para el desarrollo de nuevos compuestos con posibles aplicaciones terapéuticas .

Biología: En la investigación biológica, este compuesto se utiliza para estudiar los mecanismos de la síntesis y reparación del ADN. Ayuda a comprender el papel de los análogos de nucleósidos en los procesos celulares .

Medicina: La principal aplicación de 3'-Desoxi-3'-C-metil-5-metil-uridina en medicina es su actividad antitumoral. Se utiliza en el desarrollo de fármacos anticancerígenos dirigidos a neoplasias linfoides. La capacidad del compuesto para inhibir la síntesis de ADN e inducir la apoptosis lo convierte en una herramienta valiosa en la terapia del cáncer .

Industria: En la industria farmacéutica, 3'-Desoxi-3'-C-metil-5-metil-uridina se utiliza en la producción de fármacos basados en nucleósidos. Su estructura y propiedades únicas lo convierten en un intermediario importante en la síntesis de fármacos .

Mecanismo De Acción

El mecanismo de acción de 3'-Desoxi-3'-C-metil-5-metil-uridina implica la inhibición de la síntesis de ADN. Como análogo de nucleósido de purina, compite con los nucleósidos naturales por la incorporación al ADN. Una vez incorporado, interrumpe el proceso de replicación del ADN, lo que lleva a la inhibición de la proliferación celular y la inducción de apoptosis. Este mecanismo es particularmente eficaz contra las neoplasias linfoides indolentes .

Comparación Con Compuestos Similares

Compuestos similares:

- 3'-Desoxi-5-metil-uridina

- 5-Metil-uridina

- 3'-Desoxiuridina

Comparación: 3'-Desoxi-3'-C-metil-5-metil-uridina es única debido a la presencia de ambos grupos 3'-desoxi y 3'-C-metil. Estas modificaciones mejoran su estabilidad y actividad antitumoral en comparación con otros compuestos similares. Por ejemplo, 3'-Desoxi-5-metil-uridina carece del grupo 3'-C-metil, lo que puede resultar en una actividad biológica y estabilidad diferentes .

Propiedades

Fórmula molecular |

C11H16N2O5 |

|---|---|

Peso molecular |

256.25 g/mol |

Nombre IUPAC |

1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-5-3-13(11(17)12-9(5)16)10-8(15)6(2)7(4-14)18-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17) |

Clave InChI |

IYWACCYQTWFTCU-UHFFFAOYSA-N |

SMILES canónico |

CC1C(OC(C1O)N2C=C(C(=O)NC2=O)C)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12094702.png)

![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)

![6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B12094756.png)

![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)